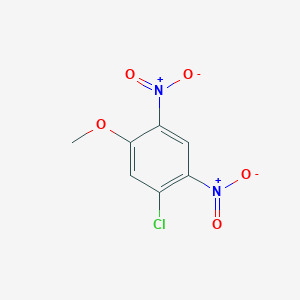
3,5-Dibromo-3,5-dimethylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-3,5-dimethylheptan-4-one: is an organic compound with the molecular formula C9H16Br2O It is a derivative of heptanone, where two bromine atoms are substituted at the 3rd and 5th positions, and two methyl groups are also attached at the same positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethylheptan-4-one typically involves the bromination of 3,5-dimethylheptan-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-3,5-dimethylheptan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to 3,5-dimethylheptan-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of 3,5-dimethylheptan-4-one derivatives.
Reduction: Formation of 3,5-dimethylheptan-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-3,5-dimethylheptan-4-one is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics due to its unique reactivity .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. Its brominated structure provides insights into the design of bromine-containing drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes. It is also used in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-3,5-dimethylheptan-4-one involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and elimination reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
3,5-Dimethyl-4-heptanone: Lacks the bromine atoms and has different reactivity and applications.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains bromine atoms but has a different core structure and properties.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with different applications and reactivity.
Uniqueness: 3,5-Dibromo-3,5-dimethylheptan-4-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
56829-64-2 |
|---|---|
Fórmula molecular |
C9H16Br2O |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
3,5-dibromo-3,5-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5-8(3,10)7(12)9(4,11)6-2/h5-6H2,1-4H3 |
Clave InChI |
RRUYKQDYYLBQTH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)C(C)(CC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

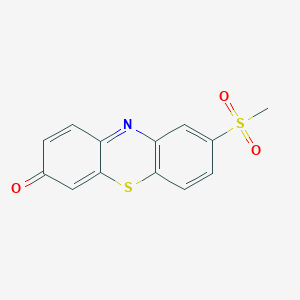
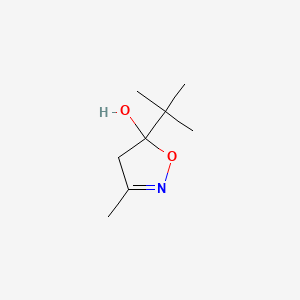
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

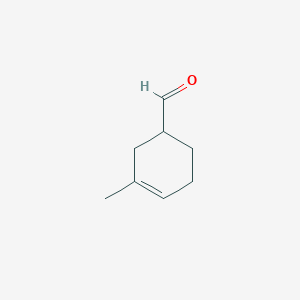
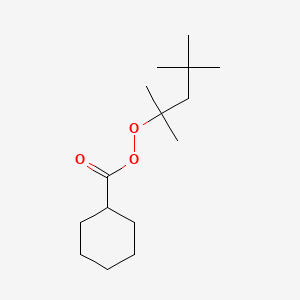
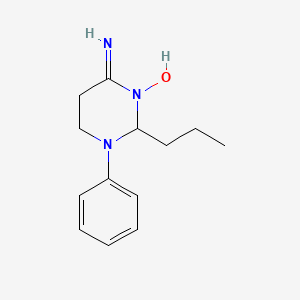

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
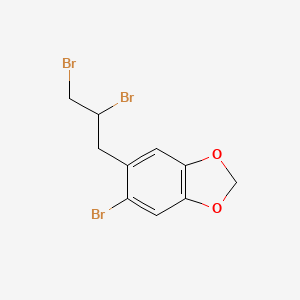
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
